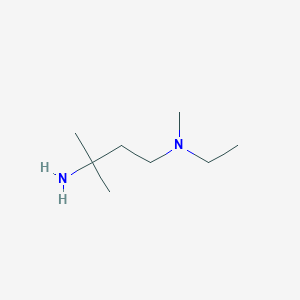

N1-Ethyl-N1,3-dimethylbutane-1,3-diamine

Katalognummer B8485972

Molekulargewicht: 144.26 g/mol

InChI-Schlüssel: XNBPYFDMEXIUDW-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08278482B2

Procedure details

3-Azido-N-ethyl-N,3-dimethylbutanamide (5.09 g, 27.6 mmol) was dissolved into anhydrous THF (50 mL) and added dropwise to a suspension of LAH (2.10 g, 2.0 equiv, 55.2 mmol) in anhydrous THF (100 mL) to maintain the reaction at reflux (30 min). After complete addition, the flask was fitted with a condenser and the reaction heated in a 70° C. oil bath for 8 h. The reaction mixture was cooled in an ice bath and water (2.1 mL) was added dropwise over 20 min. Then 15% NaOH solution (2.1 mL) was added dropwise over 10 min. The suspension was stirred for a further 10 min and water (2.1 mL) was added in one portion and the mixture stirred for 30 min to a give fine white suspension. The suspension was filtered through a pad of Celite® and washed with diethyl ether (2×100 mL). The combined filtrate was concentrated with a bath temperature between 10-13° C. to an orange liquid (1.87 g, 47%). LRMS (ESI+) for C8H20N2 (144.1); Found: 145 (MH+).

Name

3-Azido-N-ethyl-N,3-dimethylbutanamide

Quantity

5.09 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[N:1]([C:4]([CH3:13])([CH3:12])[CH2:5][C:6]([N:8]([CH2:10][CH3:11])[CH3:9])=O)=[N+]=[N-].[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[CH2:10]([N:8]([CH3:9])[CH2:6][CH2:5][C:4]([CH3:13])([NH2:1])[CH3:12])[CH3:11] |f:1.2.3.4.5.6,8.9|

|

Inputs

Step One

|

Name

|

3-Azido-N-ethyl-N,3-dimethylbutanamide

|

|

Quantity

|

5.09 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=[N+]=[N-])C(CC(=O)N(C)CC)(C)C

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

2.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

2.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

2.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The suspension was stirred for a further 10 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux (30 min)

|

|

Duration

|

30 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After complete addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the flask was fitted with a condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled in an ice bath

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture stirred for 30 min to a give fine white suspension

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The suspension was filtered through a pad of Celite®

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with diethyl ether (2×100 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The combined filtrate was concentrated with a bath temperature between 10-13° C. to an orange liquid (1.87 g, 47%)

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)N(CCC(C)(N)C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |